molecular formula C23H28ClN3O3 B235422 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide

Cat. No. B235422
M. Wt: 429.9 g/mol
InChI Key: YEDHSGGTCQPKKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. The JNK pathway is involved in the regulation of cell death and survival, and has been implicated in a number of diseases, including neurodegenerative disorders, cancer, and inflammation. CEP-1347 has been studied extensively for its potential therapeutic applications, particularly in the treatment of Parkinson's disease.

Mechanism of Action

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide inhibits the activity of the JNK pathway by binding to the ATP-binding site of the JNK kinase. This prevents the activation of downstream targets of the JNK pathway, including c-Jun and ATF-2, which are involved in the regulation of cell death and survival. By inhibiting the JNK pathway, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide protects cells from apoptosis and promotes cell survival.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to have a number of biochemical and physiological effects, particularly in the context of neurodegenerative disorders. In animal models of Parkinson's disease, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to protect dopaminergic neurons from cell death and improve motor function. In addition to its neuroprotective effects, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of a number of diseases.

Advantages and Limitations for Lab Experiments

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has a number of advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and used in a variety of assays. It has also been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use in laboratory experiments. It has been shown to have off-target effects, which may complicate interpretation of results. In addition, its efficacy may be dependent on the specific disease or cell type being studied.

Future Directions

There are a number of future directions for research on N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide. One area of interest is in the development of more selective JNK inhibitors, which may have fewer off-target effects. Another area of interest is in the development of new therapeutic applications for N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide, particularly in the treatment of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease. Finally, there is also interest in the use of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide as a tool for studying the JNK pathway and its role in disease pathogenesis.

Synthesis Methods

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide is synthesized through a multi-step process that involves the coupling of various chemical intermediates. The synthesis begins with the preparation of 2-methoxy-3-methylbenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-chloro-2-aminophenylboronic acid to form the corresponding boronic ester. The boronic ester is then coupled with 4-isobutyryl-1-piperazinecarboxylic acid to form the final product, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide.

Scientific Research Applications

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications in neurodegenerative disorders, particularly in the treatment of Parkinson's disease. The JNK pathway has been implicated in the pathogenesis of Parkinson's disease, and N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has been shown to inhibit JNK activity and protect dopaminergic neurons from cell death in animal models of the disease. In addition to Parkinson's disease, N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide has also been studied for its potential applications in other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease, as well as in cancer and inflammation.

properties

Product Name

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide

Molecular Formula

C23H28ClN3O3

Molecular Weight

429.9 g/mol

IUPAC Name

N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C23H28ClN3O3/c1-15(2)23(29)27-12-10-26(11-13-27)20-9-8-17(24)14-19(20)25-22(28)18-7-5-6-16(3)21(18)30-4/h5-9,14-15H,10-13H2,1-4H3,(H,25,28)

InChI Key

YEDHSGGTCQPKKS-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.